molecular formula C14H9ClF3N B13680342 N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride

N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride

Cat. No.: B13680342
M. Wt: 283.67 g/mol
InChI Key: IUCXWACKTYPAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to a trifluoroacetimidoyl chloride moiety. Biphenyl derivatives are known for their wide range of applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-biphenylyl amine with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: The biphenyl moiety can undergo oxidation to form biphenyl quinones, while reduction can lead to the formation of biphenyl diols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Substituted biphenyl derivatives.

    Oxidation Reactions: Biphenyl quinones.

    Reduction Reactions: Biphenyl diols.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoroacetimidoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The biphenyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Biphenylyl)-2,2,2-trifluoroacetamide
  • N-(2-Biphenylyl)-2,2,2-trifluoroethanamine
  • N-(2-Biphenylyl)-2,2,2-trifluoroacetyl chloride

Uniqueness

N-(2-Biphenylyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl chloride group, which imparts distinct reactivity and binding properties. This compound exhibits higher stability and specificity in its interactions compared to similar compounds, making it valuable in various applications.

Properties

Molecular Formula

C14H9ClF3N

Molecular Weight

283.67 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2-phenylphenyl)ethanimidoyl chloride

InChI

InChI=1S/C14H9ClF3N/c15-13(14(16,17)18)19-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H

InChI Key

IUCXWACKTYPAGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N=C(C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.